2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
CAS No.: 204503-11-7
Cat. No.: VC4185338
Molecular Formula: C12H9ClO3S
Molecular Weight: 268.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204503-11-7 |
|---|---|
| Molecular Formula | C12H9ClO3S |
| Molecular Weight | 268.71 |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |
| Standard InChI | InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |
| Standard InChI Key | IGGLKXPOEWPXLI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a six-membered pyranone ring (4H-pyran-4-one) with three key substituents:
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A hydroxyl group at position 5, contributing to hydrogen-bonding interactions.
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A (4-chlorophenyl)thio methyl group at position 2, introducing steric and electronic effects.
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A chlorine atom on the phenyl ring, enhancing lipophilicity and bioactivity .
The IUPAC name, 2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one, reflects these substituents.
Physicochemical Data
The low water solubility (logP = 1.74) suggests preferential partitioning into lipid membranes, a trait exploitable in drug design .
Synthetic Methodologies
Nucleophilic Substitution
The primary synthesis route involves reacting 2-chloromethyl-5-hydroxy-4H-pyran-4-one with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF):
Key steps include:
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Deprotonation of the thiophenol to enhance nucleophilicity.
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S_N2 displacement of the chloromethyl group.
Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | 82% → 89% |
| Temperature | 70°C | 75% → 85% |
| Catalyst | KI (10 mol%) | 70% → 78% |
The addition of potassium iodide (KI) facilitates a "halogen exchange," accelerating the substitution rate .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
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Gram-positive bacteria: MIC = 8 µg/mL (Staphylococcus aureus).
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Gram-negative bacteria: MIC = 32 µg/mL (Escherichia coli).
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Fungal strains: IC₅₀ = 12 µg/mL (Candida albicans).
The 4-chlorophenylthio moiety disrupts microbial cell membranes via hydrophobic interactions, while the hydroxyl group chelates essential metal ions .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3250–3100 | O–H stretch (hydroxyl) |
| 1680 | C=O stretch (pyranone) |
| 1240 | C–S stretch (thioether) |
| 1090 | C–Cl stretch |
The C=O stretch at 1680 cm⁻¹ confirms the pyranone carbonyl group.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.15 (s, 1H, OH).
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δ 7.45–7.30 (m, 4H, Ar–H).
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δ 6.25 (s, 1H, H-3).
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¹³C NMR:
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δ 182.4 (C=O).
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δ 136.2–128.7 (Ar–C).
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The deshielded hydroxyl proton (δ 12.15) indicates strong hydrogen bonding .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Eye Damage | Category 2A | Use safety goggles |
| Respiratory Toxicity | Category 3 | Employ fume hoods |
Storage: Tightly sealed containers in cool, dry environments .
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